methanone CAS No. 343374-84-5](/img/structure/B2824729.png)

[4-(4-chlorophenyl)-1-phenyltetrahydro-1H-pyrrol-3-yl](phenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

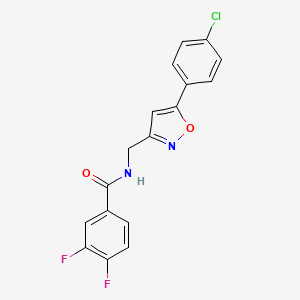

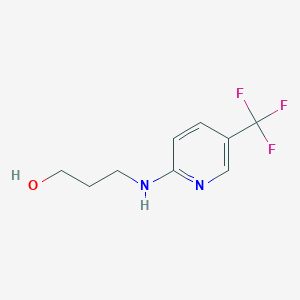

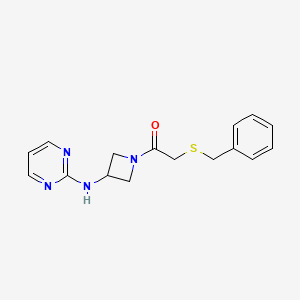

The compound seems to be a complex organic molecule that likely contains a pyrrole ring (a five-membered aromatic ring with one nitrogen atom), phenyl groups (aromatic rings), and a methanone group (a carbonyl group attached to a methyl group). It also appears to have a chlorophenyl group, which is a phenyl group with a chlorine atom attached .

Molecular Structure Analysis

The molecular structure of such a compound would likely be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific locations of these groups within the molecule .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals. Unfortunately, without more specific information on this compound, I can’t provide details on its physical and chemical properties .Applications De Recherche Scientifique

Synthesis and Biological Evaluation

A study by Ravula et al. (2016) explored the synthesis of novel pyrazoline derivatives, including compounds structurally similar to 4-(4-chlorophenyl)-1-phenyltetrahydro-1H-pyrrol-3-ylmethanone, using microwave irradiation methods. These compounds were evaluated for their anti-inflammatory and antibacterial activities, revealing some with potent antibacterial activity and promising drug score profiles (Ravula et al., 2016).

Methodological Development in Synthesis

Kaur and Kumar (2018) developed an efficient one-pot synthetic procedure for a structurally related compound, emphasizing the economical and high-yield aspects of this method in producing pyrrole derivatives (Kaur & Kumar, 2018).

Structural and Spectroscopic Analysis

Sivakumar et al. (2021) conducted a detailed study on the molecular structure, spectroscopic characteristics, and quantum chemical properties of a related compound. They also evaluated its antimicrobial activity, demonstrating antibacterial and antifungal effects, and performed molecular docking simulations (Sivakumar et al., 2021).

Isomorphous Structures and Exchange Rules

Research by Swamy et al. (2013) on isomorphous structures similar to 4-(4-chlorophenyl)-1-phenyltetrahydro-1H-pyrrol-3-ylmethanone provided insights into the chlorine-methyl exchange rule and the structural description of such compounds, despite challenges posed by disorder in crystal structures (Swamy et al., 2013).

Chiral Intermediate Production

Ni et al. (2012) reported the production of a chiral intermediate of the anti-allergic drug Betahistine using a related compound. This study highlights the biotransformation reaction catalyzed by microbial cells in an aqueous two-phase system, emphasizing the improved substrate tolerance and biocompatibility (Ni et al., 2012).

Cytotoxicity and Anticancer Potential

A study by Magalhães et al. (2013) on a phenstatin family compound, structurally similar to 4-(4-chlorophenyl)-1-phenyltetrahydro-1H-pyrrol-3-ylmethanone, revealed its potent cytotoxicity in tumor cell lines and mechanisms of inducing cell death, thus exhibiting promising anticancer therapeutic potential (Magalhães et al., 2013).

Mécanisme D'action

Target of Action

The primary target of 3-benzoyl-4-(4-chlorophenyl)-1-phenylpyrrolidine is the Arylamine N-Acetyltransferase (NAT) enzyme . This enzyme is essential for the survival of certain bacteria inside macrophages .

Mode of Action

The compound acts as a selective inhibitor of the prokaryotic NAT . It exhibits antimycobacterial activity by causing a time-dependent irreversible inhibition of the NAT activity .

Biochemical Pathways

The compound affects the α-glucosidase enzyme . This enzyme is responsible for the breakdown of polysaccharides into monosaccharides, leading to an increase in the intestinal blood glucose level . By inhibiting this enzyme, the compound can potentially lower blood glucose levels .

Result of Action

The compound’s action results in the suppression of inflammation and carcinogenesis in certain conditions . It has shown promising antimicrobial activity and anticancer activity against certain types of cancer cells .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[4-(4-chlorophenyl)-1-phenylpyrrolidin-3-yl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20ClNO/c24-19-13-11-17(12-14-19)21-15-25(20-9-5-2-6-10-20)16-22(21)23(26)18-7-3-1-4-8-18/h1-14,21-22H,15-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKZMLJRPGOEGAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-(6-(2-hydroxyethyl)-2,5-dioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-d]pyrimidin-4-yl)benzoate](/img/structure/B2824646.png)

![N-(3-cyanophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2824649.png)

![1-(3-Methoxyphenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2824650.png)

![2,4,8,10-Tetramethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2824656.png)

![1-(Adamantane-1-carbonyl)-4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidine](/img/structure/B2824657.png)

![N-([2,4'-bipyridin]-4-ylmethyl)pyrazine-2-carboxamide](/img/structure/B2824664.png)

![4-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2824665.png)